molecular formula C10H17NO2 B6241192 ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate CAS No. 154145-82-1

ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate

Cat. No.: B6241192
CAS No.: 154145-82-1
M. Wt: 183.25 g/mol
InChI Key: NCDRBPYUPVZWDA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable precursor, such as ethyl 2-oxo-4-pentenoate, with an allyl amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon, followed by elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-2-(prop-2-en-1-yl)pent-4-enoate.

    Reduction: Formation of ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enol.

    Substitution: Formation of halogenated derivatives, such as ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enyl chloride.

Scientific Research Applications

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-enoate: Similar structure but with a triple bond instead of a double bond.

    Ethyl 2-amino-2-(prop-2-en-1-yl)but-4-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

154145-82-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-amino-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C10H17NO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-5H,1-2,6-8,11H2,3H3

InChI Key

NCDRBPYUPVZWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)N

Purity

95

Origin of Product

United States

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